

Application Notes and Protocols for the Quantification of (S)-Imidazolelactic Acid

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Compound of Interest

Compound Name: (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

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These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of (S)-imidazolelactic acid in biological matrices. The methodologies described herein are based on established analytical principles for related imidazole compounds and are intended to serve as a robust starting point for method development and validation in a research or clinical laboratory setting.

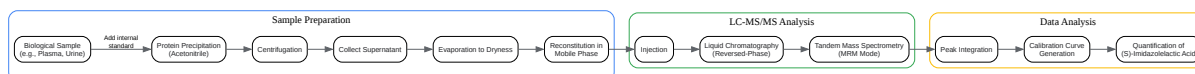
Introduction

(S)-Imidazolelactic acid is an intermediate in histidine metabolism.^[1] Altered levels of this metabolite have been associated with certain metabolic disorders, making its accurate quantification crucial for disease diagnosis, monitoring, and in the development of therapeutic interventions. The primary analytical technique for the sensitive and selective quantification of (S)-imidazolelactic acid is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Overview

This document outlines a complete workflow for the quantification of (S)-imidazolelactic acid, encompassing sample preparation, LC-MS/MS analysis, and data processing. The described method is designed for high-throughput analysis while maintaining a high degree of accuracy and precision.

A generalized workflow for the analysis is presented below:



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Caption: General workflow for (S)-imidazolelactic acid quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of (S)-imidazolelactic acid from plasma or serum samples.

Materials:

- Biological sample (e.g., plasma, urine)
- Internal Standard (IS) solution (e.g., isotope-labeled (S)-imidazolelactic acid)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Centrifuge
- Evaporator (e.g., nitrogen stream)

Procedure:

- Pipette 100 μ L of the biological sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard solution.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions: The following conditions are a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Recommended Condition |
|--------------------|---|
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |

MS/MS Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions must be optimized by infusing a standard solution of (S)-imidazolelactic acid.

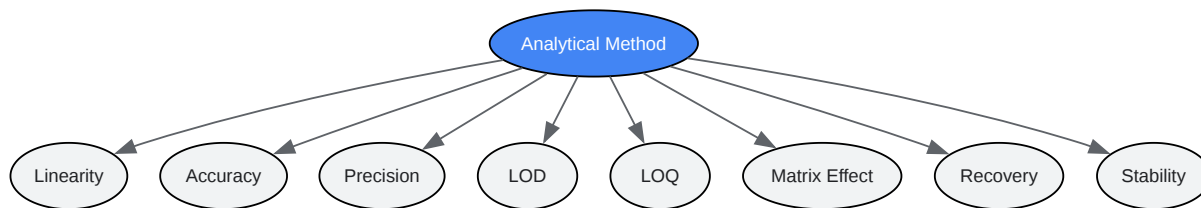
| Parameter | Recommended Setting |
|-----------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined (likely [M+H] ⁺) |
| Product Ion (Q3) | To be determined |
| Collision Energy (CE) | To be optimized |
| Source Temperature | To be optimized (e.g., 500°C) |
| IonSpray Voltage | To be optimized (e.g., 5500 V) |

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines to ensure its suitability for the intended purpose.^[2]^[3] The following parameters should be assessed:

- **Linearity:** A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The linearity should be evaluated over the expected concentration range in the samples.
- **Accuracy and Precision:** Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.^[3]
- **Matrix Effect:** Assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte.
- **Recovery:** The efficiency of the extraction process.
- **Stability:** The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The relationship between these validation parameters is illustrated below:



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Caption: Key parameters for analytical method validation.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative performance of the method once validated.

| Parameter | Acceptance Criteria | Example Result |
|--------------------------------------|----------------------|----------------|
| Linearity (r^2) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within $\pm 15\%$ | -2.5% |
| Precision (%RSD) | < 15% | 5.8% |
| Recovery (%) | Consistent | 92% |
| Matrix Effect (%) | Within $\pm 15\%$ | -8% |

Conclusion

The protocols and guidelines presented provide a solid foundation for the development and implementation of a reliable LC-MS/MS method for the quantification of (S)-imidazolelactic acid in biological samples. Adherence to these procedures and thorough method validation will ensure the generation of high-quality data for research and clinical applications.

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